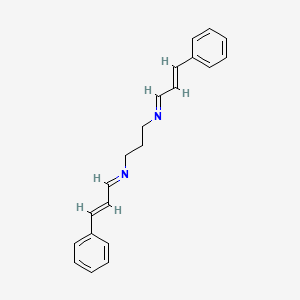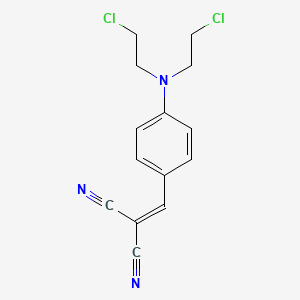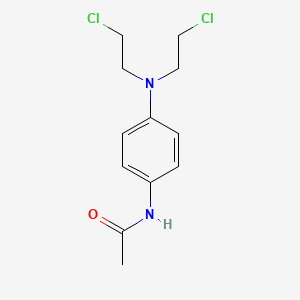
4'-(Bis(2-chloroethyl)amino)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, a class of compounds known for their alkylating properties, which can interfere with DNA replication and transcription in cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide typically involves the reaction of 4-nitroacetanilide with bis(2-chloroethyl)amine. The process includes the following steps:
Nitration: 4-acetanilide is nitrated to form 4-nitroacetanilide.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminoacetanilide.
Alkylation: 4-aminoacetanilide is then alkylated with bis(2-chloroethyl)amine to produce N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA, leading to cross-linking and strand breaks.
Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Common Reagents and Conditions
Alkylation: Common reagents include bis(2-chloroethyl)amine and other alkylating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: Employed in studies of DNA damage and repair mechanisms.
Medicine: Utilized in the development of chemotherapeutic agents for cancer treatment, particularly for its ability to alkylate DNA and inhibit cell proliferation.
Industry: Applied in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The primary mechanism of action of N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide involves its alkylating properties. The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Comparación Con Compuestos Similares
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide is similar to other nitrogen mustard compounds, such as chlorambucil and melphalan. it is unique in its specific structure and reactivity, which confer distinct pharmacological properties. Similar compounds include:
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Melphalan: Employed in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with broad applications in cancer treatment.
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide stands out due to its specific alkylating activity and its potential for targeted cancer therapy.
Propiedades
Número CAS |
1215-16-3 |
|---|---|
Fórmula molecular |
C12H16Cl2N2O |
Peso molecular |
275.17 g/mol |
Nombre IUPAC |
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17) |
Clave InChI |
KKJPUHZODXVLPP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


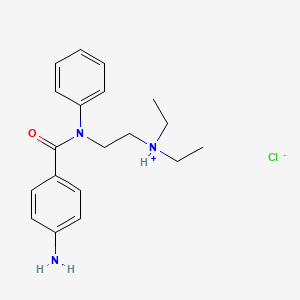

![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
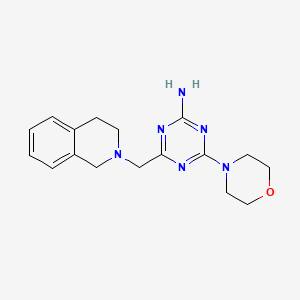

![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
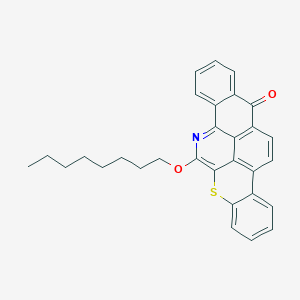
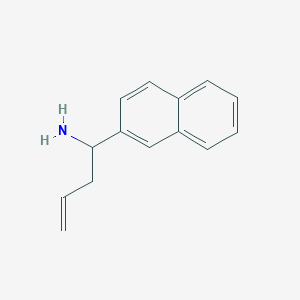
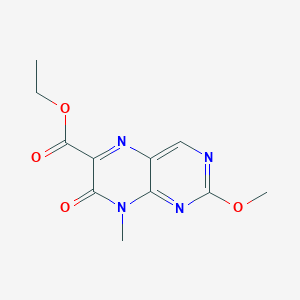
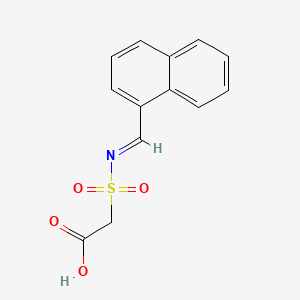
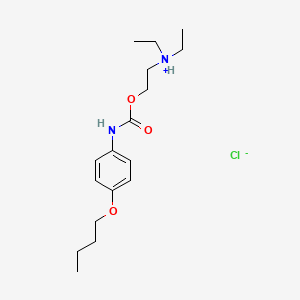
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
